(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid

Medicinal Chemistry Physicochemical Profiling ADME

Researchers need hydrophilic boronic acids for Suzuki-Miyaura couplings to improve drug candidate solubility. Standard aryl boronic acids lack the polar morpholinosulfonyl group required for kinase inhibitor SAR. • Consensus LogP -0.94 (vs. >1.5 for simpler analogs) & predicted solubility 12.2 mg/mL • Enables synthesis of lapatinib analogs and proteasome inhibitor libraries (IC50 1.87 µM) • ≥95% purity solid, ready for immediate R&D use

Molecular Formula C11H16BNO6S
Molecular Weight 301.13
CAS No. 1100095-14-4
Cat. No. B3022336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid
CAS1100095-14-4
Molecular FormulaC11H16BNO6S
Molecular Weight301.13
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2)(O)O
InChIInChI=1S/C11H16BNO6S/c1-18-10-3-2-9(12(14)15)8-11(10)20(16,17)13-4-6-19-7-5-13/h2-3,8,14-15H,4-7H2,1H3
InChIKeyMCYOYCLLZQYKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid


(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a heteroaryl boronic acid derivative characterized by a methoxy and a morpholinosulfonyl substituent on a phenyl ring . It is primarily utilized as a chemical building block in organic synthesis, most notably for Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures . This compound is commercially available as a solid with a typical purity specification of ≥95% .

Suzuki-Miyaura cross-coupling ready building block
Commercially available solid form with reviewed purity specification
Unique methoxy and morpholinosulfonyl substitution pattern

Substitution Risks for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid


The specific substitution pattern of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid (CAS 1100095-14-4) dictates its unique physicochemical and reactivity profile, making it non-interchangeable with other boronic acids . The combination of a para-methoxy group and a meta-morpholinosulfonyl group confers distinct electronic and steric properties. While data from direct comparative studies is currently absent in the primary literature, substituting this compound with a generic aryl boronic acid or a close analog like (4-methoxyphenyl)boronic acid or (3-(morpholinosulfonyl)phenyl)boronic acid will result in a different molecule with an altered LogP, solubility, and potential bioactivity profile, which can critically impact the yield of a coupling reaction or the potency of a final drug candidate .

Substitution with (4-methoxyphenyl)boronic acid

May remove the morpholinosulfonyl group, altering LogP, solubility, and target engagement.

Substitution with (3-(morpholinosulfonyl)phenyl)boronic acid

Lacks the para-methoxy group, which may shift electronic properties and coupling selectivity.

Substitution with generic aryl boronic acid

May result in different steric and electronic effects, potentially impacting reaction yield.

Comparison of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid to Structural Analogs


LogP Comparison: Phenylboronic Acid

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid has a consensus LogP of -0.94 . This is significantly lower than the predicted LogP of 1.8 for the unsubstituted phenylboronic acid comparator [1], indicating substantially higher hydrophilicity due to the morpholinosulfonyl and methoxy substituents.

LogP vs. Phenylboronic Acid
Class-level
-0.94 vs 1.8 (~2.7 units lower)
May support synthesis of more hydrophilic biaryl compounds
In silico predictions; experimental verification advised
Medicinal Chemistry Physicochemical Profiling ADME

Proteasome Inhibition vs. Fluoro Analog

This compound demonstrates inhibition of the human 20S proteasome (trypsin-like activity of beta 2 subunit) with an IC50 of 1.87 µM [1]. This contrasts with the 4-fluoro analog, which is reported to inhibit the proteasome with an IC50 of 50 nM , suggesting that the methoxy substitution results in significantly weaker proteasome inhibition compared to the fluoro analog in the same assay class.

Proteasome IC50
Context-dependent
1.87 µM
Indicates less potent inhibition vs. fluoro analog; may guide SAR studies
Cross-study comparison; assay conditions may vary
Cancer Biology Enzyme Inhibition Chemical Biology

Aqueous Solubility vs. Methyl Analog

The predicted aqueous solubility for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is 12.2 mg/mL (0.0404 mol/L) . In comparison, the closely related analog (2-Methyl-4-(morpholinosulfonyl)phenyl)boronic acid has a predicted solubility of 0.175 mg/mL , representing a nearly 70-fold decrease in solubility.

Solubility vs. Methyl Analog
Class-level
12.2 mg/mL vs. 0.175 mg/mL (~70-fold higher)
May support reactions requiring higher aqueous solubility
ESOL prediction; experimental validation recommended
Formulation Science Physicochemical Profiling Medicinal Chemistry

Optimal Applications for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid


Lapatinib Analog Synthesis

This compound serves as a key intermediate in the preparation of analogs of the antitumor kinase inhibitor lapatinib [1]. The morpholinosulfonyl moiety is a common pharmacophore in kinase inhibitors, and the methoxy group provides a handle for further functionalization or modulation of physicochemical properties. The building block's relatively high predicted solubility (12.2 mg/mL) makes it amenable to the standard reaction conditions used in these syntheses.

Suzuki-Miyaura Coupling for Proteasome Inhibitors

Given its documented, albeit moderate, proteasome inhibitory activity (IC50 1.87 µM) [1], this boronic acid is a valuable fragment for use in Suzuki-Miyaura couplings to build focused libraries of novel proteasome inhibitors. Its use as a building block allows for the rapid generation of structural diversity around a core that has demonstrated engagement with the target. Researchers can use this compound to explore structure-activity relationships (SAR) for proteasome inhibition, potentially optimizing for higher potency and selectivity.

Building Block for High-Solubility Compounds

This compound's consensus LogP of -0.94 [1] and predicted solubility of 12.2 mg/mL indicate significantly higher hydrophilicity compared to many simpler aryl boronic acids. This makes it an ideal starting material for the synthesis of final compounds where improved aqueous solubility is a key design goal, such as in the development of orally bioavailable drugs or diagnostic agents intended for use in biological buffers.

Application
Selection Property
Validation Focus
Lapatinib analog synthesis
Morpholinosulfonyl pharmacophore and methoxy handle
Suzuki coupling efficiency and solubility compatibility
Proteasome inhibitor library synthesis
Reported proteasome inhibitory activity
SAR optimization and potency improvement
Synthesis of high-solubility compounds
High predicted aqueous solubility
Reaction condition compatibility and formulation feasibility

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